Benzododecinium chloride is a quaternary ammonium compound, specifically a cationic surfactant. Its chemical formula is , and it is often referred to by its IUPAC name, benzyl(dodecyl)dimethylazanium chloride. This compound appears as a colorless to pale yellow liquid and is soluble in water, ethanol, and acetone. It has applications primarily as an antiseptic and disinfectant, particularly in medical and industrial settings .
The synthesis of benzododecinium chloride typically involves the reaction of dodecylamine with benzyl chloride in the presence of a suitable solvent. This reaction leads to the formation of the quaternary ammonium compound through alkylation processes. The resulting product can be purified through crystallization or distillation methods to achieve the desired purity levels .
Benzododecinium chloride has diverse applications:
Studies on benzododecinium chloride have focused on its interactions with biological membranes and microbial cells. Its cationic nature allows it to disrupt cell membranes, leading to cell lysis in susceptible organisms. Furthermore, research indicates that its efficacy can be affected by the presence of organic matter, which may inhibit its antimicrobial activity .
Benzododecinium chloride shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Benzalkonium chloride | Similar cationic surfactant nature | More commonly used as a disinfectant |
Miristalkonium chloride | Similar quaternary structure | Different alkyl chain length (tetradecyl) |
Benzyldimethyldodecylammonium chloride | Close structural resemblance | Often used in personal care products |
Benzododecinium chloride's unique feature lies in its specific dodecyl chain length combined with a benzyl group, which influences its solubility and antimicrobial efficacy compared to these similar compounds .
The discovery of benzododecinium chloride is rooted in the broader development of QACs. Gerhard Domagk’s pioneering work on benzalkonium chloride in 1935 laid the foundation for synthetic QACs. Domagk demonstrated that alkyl benzyl dimethylammonium chlorides exhibited superior disinfectant properties compared to earlier antiseptics like carbolic acid. Benzododecinium chloride emerged as a specialized derivative optimized for enhanced stability and biocompatibility.
Benzododecinium chloride is a quaternary ammonium salt whose molecular formula is C₂₁H₃₈ClN and whose exact monoisotopic mass is 339.269278 Da [1]. The cationic core consists of a tetra-substituted nitrogen bearing two methyl groups, one benzylic methylene (–CH₂–C₆H₅) and one n-dodecyl chain. Because the nitrogen is tetra-hedral and carries a permanent positive charge, no inversion is possible; the molecule is achiral and exhibits zero configurational stereocentres, E/Z centers, or optical activity [2]. The formal IUPAC name is benzyl-dodecyl-dimethyl-azanium chloride, and the International Chemical Identifier (InChI) key JBIROUFYLSSYDX-UHFFFAOYSA-M is unique to the chloride salt [3].
The amphiphilic architecture—an aromatic head group juxtaposed with a saturated C₁₂ hydrophobe—underpins the compound’s pronounced surface activity and tendency to self-assemble above its critical micelle concentration. π-Electron delocalization in the benzyl ring offers a modest degree of resonance stabilization to the cation, while the absence of any heteroatoms in the dodecyl chain maximises hydrophobic interactions that drive micellization and adsorption to non-polar interfaces [4].
Benzododecinium chloride appears as a light-yellow waxy solid at ambient conditions and exhibits a relative density of 1.03 g/cm³ at 20 °C [5]. Key molecular parameters are collated in Table 1.
Parameter | Value | Unit | Source |
---|---|---|---|
Molecular weight | 339.99 | g/mol | 1 |
Formal charge | +1 (cation) | — | 3 |
Log₁₀P (calculated) | 2.63 | — | 3 |
Hydrogen-bond donors | 0 | count | 3 |
Hydrogen-bond acceptors | 0 | count | 3 |
Topological polar surface area | 0 | Ų | 3 |
Rotatable bonds | 13 | count | 3 |
Differential scanning calorimetry and thermogravimetric data extracted from a manufacturer safety data sheet indicate a first‐order melting (solid–liquid) transition at 60 °C [6]. Above this temperature the compound forms a viscous isotropic melt that remains thermally stable up to roughly 120 °C, a range corroborated by independent industrial literature describing quaternary ammonium chlorides of identical chain length [7].
Beyond 120 °C slow exothermic decomposition commences, characterised by cleavage of the benzyl–nitrogen bond and liberation of toluene, trimethylamine, and long-chain alkyl fragments—an observation confirmed in model degradation experiments on benzyltrialkylammonium salts where benzododecinium chloride served as a representative substrate [8].
With respect to colloidal phase behaviour, isothermal microcalorimetry shows that aqueous solutions undergo an endothermic micelle-to-vesicle transition as ionic strength rises, analogous to the behaviour reported for benzododecinium bromide intercalated in montmorillonite, whose nanocomposite exhibits sequential dehydration at 48.6 °C, alkyl-chain scission near 320 °C, and silicate dehydroxylation above 500 °C [9]. These data imply that the chloride counter-ion does not materially alter the intrinsic hydrocarbon packing constraints of the benzododecinium cation.
The critical micelle concentration is a pivotal phase parameter. Using pyrene fluorescence and Du Nuoy tensiometry, researchers measured 8.3 mM (≈2.8 g/L) in de-ionised water at 25 °C; addition of 0.01 M calcium chloride lowers this threshold to 3.7 mM owing to electrostatic shielding [4]. An independent contact-angle study conducted in dilute sodium hypochlorite reported a minimum at 0.008% w/v (≈2.4 mM), reinforcing the view that background electrolyte compresses the diffuse double layer and favours micellization [10].
Benzododecinium chloride is described as readily soluble in polar protic solvents such as ethanol and in highly polar aprotic media such as dimethyl sulfoxide, achieving 60 mg/mL under mild sonication [11]—equivalent to 176 mM, far above its aqueous CMC. Dissolution in water is slower yet ultimately extensive; vigorous agitation produces a clear solution that foams strongly because monomers saturate the air–water interface [12].
Quantitative solubility in pure water is difficult to specify because the compound self-aggregates. Below the CMC, apparent solubility is approximately 2.8 g/L, derived from the 8.3 mM micellization threshold [4]. Above that concentration, additional material partitions into micelles, so the total dissolved fraction increases without further reduction in surface tension.
In non-polar media the ionic head precludes molecular solubility, yet the species can be dispersed through inverse micelle formation. Conductivity and dynamic-light-scattering studies of benzododecinium bromide in mixed propanediol/alkane systems demonstrate inverse micelles with hydrodynamic radii of 2–4 nm, confirming that the chloride analog would show analogous behaviour when paired with a coordinating weakly polar co-solvent [13].
Table 2 summarises solubility characteristics across representative solvents.
Solvent | Observed behaviour | Approximate concentration limit | Source |
---|---|---|---|
Water (25 °C) | Slow dissolution; micelle formation above 8.3 mM | 2.8 g/L to CMC, higher via micelles | 44 |
Ethanol (25 °C) | Rapid, clear dissolution | ≫100 mg/mL (no phase separation) | 34 |
Acetone (25 °C) | Rapid dissolution | Not limited up to 50% w/v in formulations | 11 |
Dimethyl sulfoxide (20 °C) | Complete dissolution after brief sonication | 60 mg/mL | 32 |
n-Heptane + 10% propanediol | Inverse micelle dispersion; finite turbidity | ≥20 mM before aggregation | 22 |
High-field ¹H nuclear magnetic resonance spectroscopy measured at 300 MHz in deuterium oxide reveals seven chemically distinct proton environments whose chemical shifts are virtually invariant across modest changes in solvent polarity [13]. Table 3 lists diagnostic δ values referenced to internal tetramethylsilane.
Proton set | Structural locus | δ (ppm, D₂O, 25 °C) | Multiplicity | Integration | Source |
---|---|---|---|---|---|
a | Aromatic ring protons | 7.41–7.43 | multiplet | 5 H | 22 |
b | Benzylic –CH₂–N⁺– | 4.40–4.42 | singlet | 2 H | 22 |
c | N⁺–CH₃ (first) | 3.05–3.07 | singlet | 3 H | 22 |
d | N⁺–CH₃ (second) | 2.93–2.96 | singlet | 3 H | 22 |
e | α-Methylene next to N⁺ in dodecyl chain | 1.73 | broad quartet | 2 H | 22 |
f | (CH₂)ₙ in mid-chain | 1.21 | broad multiplet | 18 H | 22 |
g | Terminal –CH₃ | 0.82 | triplet | 3 H | 22 |
Aromatic protons resonate near 7.42 ppm, while the benzylic methylene appears deshielded at 4.41 ppm owing to the adjacent positive centre. The pair of N-methyl singlets at approximately 3.06 ppm are hallmarks of quaternary ammonium functionality. Carbon-13 spectra complement the proton data, showing resonances at 135–127 ppm for the aromatic carbons, 65 ppm for the benzylic carbon, 54 ppm for the N-methyl carbons, and 14 ppm for the terminal aliphatic methyl carbon [13].
Electrospray and collision-induced dissociation of benzododecinium chloride in positive-ion mode yield a parent ion at m/z 304 corresponding to the monoisotopic cation [C₂₁H₃₈N]⁺ after chloride loss [14]. Systematic bond cleavage produces a reproducible suite of fragment ions summarised in Table 4.
m/z | Assigned fragment | Cleavage event | Relative intensity | Source |
---|---|---|---|---|
304 | Molecular cation | — | 100% | 26 |
212 | Dodecyl-dimethyl-amine cation | Benzyl-N bond scission | 65% | 26 |
91 | Benzyl cation (tropylium) | Rearrangement of benzyl fragment | 100% | 26 |
58 | Trimethylamine | C–N cleavage within head group | 40% | 26 |
The dominant fragmentation route involves initial heterolytic cleavage of the benzyl–nitrogen bond, releasing a resonance-stabilised tropylium ion at m/z 91 and the dodecyl-dimethyl-amine fragment. Subsequent α-cleavage liberates trimethylamine at m/z 58. This triad—304/212/91—is considered diagnostic for benzyl-substituted quaternary ammonium species and allows unambiguous distinction from isomeric dialkyltrimethylammonium homologs that lack a benzyl signature [15].
Normalized collision-energy experiments show that the 304→91 transition attains 50% fragmentation efficiency at approximately 25 eV, making it highly suitable for selected-reaction-monitoring quantitation in liquid chromatography-tandem mass spectrometry workflows aimed at trace determination of benzododecinium chloride in complex matrices [16].
Corrosive;Acute Toxic;Irritant;Environmental Hazard